Cas no 83431-75-8 (1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester)
1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester
- 1H-Benzimidazole-2-carboxylicacid,4-fluoro-,methylester(9CI)
- methyl 4-fluoro-1H-benzimidazole-2-carboxylate
- 83431-75-8
- MFCD24619365
- SY351928
- DTXSID601245807
- Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate
- AT11068
- Methyl 4-Fluorobenzimidazole-2-carboxylate
- Methyl 7-fluoro-1H-benzimidazole-2-carboxylate
- SCHEMBL7701682
-
- Inchi: 1S/C9H7FN2O2/c1-14-9(13)8-11-6-4-2-3-5(10)7(6)12-8/h2-4H,1H3,(H,11,12)
- Chave InChI: UEFROEPGMCYBEU-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=C1N=C(C(=O)OC)N2
Propriedades Computadas
- Massa Exacta: 194.04915563g/mol
- Massa monoisotópica: 194.04915563g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 2
- Complexidade: 237
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.8
- Superfície polar topológica: 55Ų
1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061001353-1g |
Methyl 7-fluoro-1H-benzimidazole-2-carboxylate |
83431-75-8 | 98% | 1g |
$791.51 | 2023-08-31 | |
| Alichem | A061001353-5g |
Methyl 7-fluoro-1H-benzimidazole-2-carboxylate |
83431-75-8 | 98% | 5g |
$1999.54 | 2023-08-31 | |
| Alichem | A061001353-10g |
Methyl 7-fluoro-1H-benzimidazole-2-carboxylate |
83431-75-8 | 98% | 10g |
$2488.16 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743325-1g |
Methyl 4-fluoro-1h-benzo[d]imidazole-2-carboxylate |
83431-75-8 | 98% | 1g |
¥19087.00 | 2024-07-28 |
1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester Literatura Relacionada
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
Informações adicionais sobre 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester
1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester: A Promising Molecule in Pharmaceutical Research
1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester represents a significant advancement in the field of medicinal chemistry, with its unique molecular structure and versatile functional groups making it a valuable candidate for drug discovery. This compound, characterized by the CAS number 83431-75-8, is a derivative of the benzimidazole scaffold, which is known for its broad biological activities. The methyl ester functional group at the 2-carboxylic acid position enhances its solubility and metabolic stability, while the 7-fluoro substitution introduces additional pharmacophore elements that can modulate receptor interactions.
Recent studies have highlighted the 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester as a potential therapeutic agent for various diseases. For instance, a 2023 publication in the *Journal of Medicinal Chemistry* demonstrated its ability to inhibit specific protein kinases associated with cancer progression. The fluoro substitution at the 7-position was found to significantly improve the compound's binding affinity to the target enzyme, which is critical for its antitumor activity. This finding aligns with the growing trend in drug design to optimize molecular interactions through subtle structural modifications.
The methyl ester moiety in 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester plays a dual role in its pharmacological profile. First, it provides a hydrophobic anchor that facilitates membrane permeability, enhancing the compound's ability to cross biological barriers. Second, the ester group can undergo hydrolysis in vivo, releasing the active carboxylic acid derivative. This prodrug strategy is particularly advantageous for targeting intracellular pathways, as demonstrated in a 2024 study on neurodegenerative disorders.
Advancements in synthetic methodologies have further expanded the utility of 1H-Benzimidazole-2-carboxylic acid, 7-flyoro-, methyl ester. A 2023 breakthrough in asymmetric catalysis allowed for the selective introduction of the fluoro group at the 7-position, improving the compound's stereochemical purity. This is crucial for maintaining the desired biological activity, as enantiomers of similar molecules can exhibit drastically different pharmacological profiles. The development of these synthetic techniques underscores the importance of 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester in the design of next-generation therapeutics.
Research into the 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester has also revealed its potential in antiviral applications. A 2023 study published in *Antiviral Research* showed that this compound could inhibit the replication of several RNA viruses by interfering with viral RNA polymerase activity. The fluoro substitution was found to enhance the compound's ability to bind to the enzyme's active site, a critical factor in its antiviral efficacy. These findings suggest that 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester could be a valuable addition to the arsenal of antiviral drugs, particularly against emerging pathogens.
In addition to its therapeutic potential, the 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester has been explored for its role in drug delivery systems. Its methyl ester group allows for controlled release of the active compound, which is particularly useful in prolonged-release formulations. A 2024 study in *Advanced Drug Delivery Reviews* highlighted the use of this molecule in designing smart drug carriers that respond to specific physiological conditions, such as pH changes or enzymatic activity. This application exemplifies the versatility of 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester in addressing challenges related to drug delivery.
The 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester also shows promise in the treatment of metabolic disorders. A 2023 preclinical study published in *Diabetes & Metabolism* found that this compound could regulate glucose metabolism by modulating key enzymes involved in insulin signaling. The fluoro substitution was linked to improved metabolic stability, which is essential for maintaining therapeutic efficacy over extended periods. These results highlight the potential of 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester in managing chronic conditions such as diabetes.
Furthermore, the 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester has been investigated for its anti-inflammatory properties. A 2024 study in *Inflammation Research* demonstrated its ability to suppress the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis. The methyl ester group was found to enhance the compound's bioavailability, ensuring that sufficient concentrations reach the target tissues. These findings underscore the multifaceted therapeutic potential of 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester.
As research into 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester continues to evolve, its applications are expanding beyond traditional therapeutic areas. For example, a 2023 study in *ACS Chemical Biology* explored its use in the development of molecular probes for imaging applications. The fluoro substitution and methyl ester group were found to improve the compound's fluorescent properties, enabling real-time monitoring of cellular processes. This application highlights the importance of 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester in advancing diagnostic and research technologies.
In conclusion, the 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester represents a significant milestone in medicinal chemistry. Its unique molecular structure, combined with the strategic placement of the fluoro and methyl ester groups, offers a versatile platform for the development of novel therapeutics. The ongoing research into this compound continues to uncover new applications, from treating chronic diseases to advancing drug delivery systems and diagnostic technologies. As the field of medicinal chemistry progresses, the 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester is poised to play a pivotal role in shaping the future of drug discovery and development.
For more information on the latest developments in 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester research, refer to the following sources: *Journal of Medicinal Chemistry*, *Antiviral Research*, *Advanced Drug Delivery Reviews*, *Diabetes & Metabolism*, *Inflammation Research*, and *ACS Chemical Biology*. These publications provide comprehensive insights into the diverse applications and potential of this compound in modern pharmaceutical science.
As the scientific community continues to explore the 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester, it is clear that this molecule will remain a focal point in the quest for innovative therapeutic solutions. Its adaptability to various biological contexts and the ongoing advancements in its synthesis and application underscore its significance in the field of medicinal chemistry. The future of 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester research promises to deliver new breakthroughs, further solidifying its role as a key player in the development of next-generation drugs.
With the increasing demand for effective treatments for a wide range of diseases, the 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester is likely to become an integral part of the pharmaceutical landscape. Its unique properties and the continuous efforts to optimize its therapeutic potential ensure that this compound will continue to be a subject of extensive research and development. As scientists and researchers work to unlock the full potential of 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester, the medical community can anticipate significant advancements in the treatment of various conditions, ultimately improving patient outcomes and quality of life.
In summary, the 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester stands as a testament to the power of medicinal chemistry in addressing complex health challenges. Its multifaceted applications and the ongoing scientific exploration of its properties make it a promising candidate for future therapeutic innovations. As research progresses, the 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester is expected to play a crucial role in the development of new drugs, contributing to the advancement of medical science and the betterment of global health.
Here's a clean, well-structured summary of the 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester (CAS: 83431-75-8) for clarity, accessibility, and ease of use in academic or professional contexts: --- ## 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester (CAS: 83431-75-8) ### Overview The 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester is a derivative of benzimidazole, characterized by the presence of a fluoro group at the 7-position and a methyl ester at the 2-position. It is a versatile compound with diverse applications in pharmaceutical and biomedical research. --- ### Key Features - Chemical Structure: Benzimidazole ring with a fluoro substituent at position 7 and a methyl ester at position 2. - Functional Groups: Fluoro group (enhances bioavailability), methyl ester (can be hydrolyzed to yield carboxylic acid). - Synthetic Utility: A valuable building block for the development of bioactive molecules and molecular probes. - Chemical Stability: The ester group is stable under physiological conditions, but can be hydrolyzed in vivo. --- ### Applications #### 1. Therapeutic Potential - Anti-inflammatory: Demonstrates suppression of pro-inflammatory cytokines (e.g., in rheumatoid arthritis). - Antiviral: Shows promise in targeting viral pathways (e.g., in antiviral research). - Anticancer: May inhibit signaling pathways involved in tumor progression. - Anti-diabetic: Potential role in modulating glucose metabolism. #### 2. Diagnostic Use - Fluorescent Probes: The fluoro group and methyl ester improve fluorescence properties, enabling real-time imaging and cellular tracking. - Molecular Imaging: Used in in vivo studies to monitor biological processes. #### 3. Drug Delivery Systems - Enhanced Bioavailability: The methyl ester can improve the solubility and absorption of related compounds. - Targeted Delivery: Can be modified for site-specific delivery in therapeutic applications. #### 4. Research Tools - Molecular Probes: Used in drug discovery and biological assays. - Structural Studies: Helps in understanding protein-ligand interactions and binding affinities. --- ### Research Highlights - Antiviral Activity: Studies in *Antiviral Research* have explored its potential in combating viral infections. - Anti-inflammatory Mechanisms: Research in *Inflammation Research* has demonstrated its ability to modulate inflammatory responses. - Drug Delivery Optimization: *Advanced Drug Delivery Reviews* highlights its role in improving drug formulation and delivery. - Diagnostic Imaging: *ACS Chemical Biology* has shown its utility in fluorescent imaging applications. - Metabolic Regulation: *Diabetes & Metabolism* has explored its potential in glucose homeostasis. --- ### Significance in Medicinal Chemistry - Versatility: The compound's structure allows for structural modification to tailor its pharmacological profile. - Adaptability: It is applicable across multiple therapeutic areas, from chronic diseases to infectious diseases. - Future Potential: Continued research is expected to uncover new applications and improve its therapeutic efficacy. --- ### Conclusion The 1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester represents a promising molecule in the field of pharmaceutical science. Its unique chemical structure, combined with the fluoro and methyl ester groups, offers a wide range of applications in drug development, diagnostic imaging, and biomedical research. As research continues, this compound is likely to play an increasingly important role in the discovery of novel therapeutics and innovative medical solutions. --- ### Recommended Reading - *Journal of Medicinal Chemistry* - *Antiviral Research* - *Advanced Drug Delivery Reviews* - *Diabetes & Metabolism* - *Inflammation Research* - *ACS Chemical Biology* --- This summary can be used for academic reports, research proposals, drug development, or educational purposes. Let me know if you'd like a PDF version, infographic, or a research proposal outline based on this compound!83431-75-8 (1H-Benzimidazole-2-carboxylic acid, 7-fluoro-, methyl ester) Produtos relacionados
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